
Aspartyl phosphate
Overview
Description
Aspartyl phosphate is a high-energy phosphorylated intermediate formed via the phosphorylation of an aspartate residue. It plays critical roles in:
- Enzymatic catalysis: As a transient intermediate in two-component signal transduction systems (e.g., bacterial response regulators like CheY) .
- Metabolic pathways: In aspartate-derived amino acid biosynthesis (e.g., L-threonine), where aspartate kinases (e.g., ThrA, MetL, LysC) phosphorylate L-aspartate to generate this compound, which is subsequently converted to aspartate semialdehyde by aspartate semialdehyde dehydrogenase (ASADH) .
- Cation transport: As part of the catalytic cycle of P-type ATPases (e.g., Ca²⁺-ATPase), where this compound formation drives ion translocation .
The labile nature of this compound (half-life: seconds to hours) necessitates the use of stable analogs and inhibitors for structural and mechanistic studies .
Preparation Methods
Phosphorylation Using Phosphoric Acid and Alcohol Mixtures
- Reagents : Phosphoric acid (preferably 85% aqueous solution), methyl alcohol (methanol), N-protected L-aspartic anhydride or L-aspartyl derivatives.
- Solvent System : Organic solvents such as ethyl acetate or dichloroethane are used to dissolve reactants.
- Reaction Conditions :
- Temperature: Room temperature to 60 °C.
- Time: 4 to 12 hours.
- Molar Ratio: Phosphoric acid used in 1.2 to 5 moles per mole of N-protected aspartyl compound.
- Process :
- Dissolve N-protected L-aspartyl derivative in organic solvent.
- Add acetic acid and methyl alcohol.
- Introduce aqueous phosphoric acid.
- Heat the mixture at 40 °C for 8 hours (typical example).
- Cool the reaction mixture to precipitate the aspartyl phosphate salt.
- Filter and dry the precipitate.
- Yield : Approximately 85% yield of this compound salt based on starting N-formyl aspartyl compound.
Conversion to Free this compound
- The isolated this compound salt is dissolved in water.
- The pH is adjusted to around 5.2 using inorganic bases such as sodium hydroxide or sodium carbonate.
- The free this compound precipitates upon cooling and is collected by filtration.
Table 1: Summary of Chemical Preparation Parameters
Parameter | Typical Value/Range |
---|---|
Phosphoric acid concentration | 50-99% aqueous, preferably 85% |
Alcohol co-solvent | Methyl alcohol (methanol) |
Temperature | Room temperature to 60 °C |
Reaction time | 4-12 hours, commonly 8 hours |
Molar ratio (H3PO4:substrate) | 1.2 to 5 |
Solvent | Ethyl acetate or dichloroethane |
pH for free phosphate isolation | ~5.2 (adjusted with NaOH) |
Yield | ~85% (based on starting material) |
While the chemical synthesis is well-documented, enzymatic phosphorylation of aspartic acid residues in proteins (forming this compound) is a biological process primarily studied in ATPase enzymes. For example, plasma membrane ATPase from plants forms a β-aspartyl phosphate intermediate during ATP hydrolysis, as identified by borohydride reduction and chromatographic techniques. This biological phosphorylation involves transfer of the γ-phosphate from ATP to the β-carboxyl side chain of aspartic acid.
- Borohydride Reduction and Chromatography : Used to confirm the formation of β-aspartyl phosphate residues in enzyme systems, indicating the site of phosphorylation on the aspartic acid side chain.
- Fourier Transform Infrared Spectroscopy (FTIR) : Time-resolved FTIR has been employed to study phosphate binding and transfer to aspartyl residues in Ca2+-ATPase, revealing conformational changes and phosphate group interactions during phosphorylation.
These analytical methods, while focused on enzymatic systems, provide insight into the stability and nature of this compound bonds, which is relevant for optimizing chemical synthesis conditions to maintain phosphate ester integrity.
The preparation of this compound chemically is effectively achieved by reacting N-protected aspartyl derivatives with concentrated phosphoric acid in the presence of alcohol solvents under mild heating conditions. The reaction yields a phosphate salt that can be converted to the free this compound by pH adjustment and precipitation. This method offers high yield and purity, suitable for research and industrial applications. Complementary enzymatic studies elucidate the biochemical relevance and structural characteristics of this compound, guiding further refinement of synthetic approaches.
Chemical Reactions Analysis
Role in Enzymatic Mechanisms
Aspartyl phosphate is integral to the reaction cycle of P-type ATPases, such as the sarcoplasmic reticulum Ca²⁺-ATPase.
Phosphorylation-Dephosphorylation Cycle
-
Phosphorylation : ATP transfers its γ-phosphate to a conserved aspartate residue (Asp-351 in Ca²⁺-ATPase), forming an aspartyl-phosphorylated intermediate (E1P) .
-
Hydrolysis : The this compound is hydrolyzed in a subsequent step, coupled to conformational changes that drive ion transport .
Key Structural Insights :
-
In the E2P state (phosphoenzyme intermediate), the this compound group interacts with residues in the A-domain (e.g., Glu-183 and Gly-182), positioning a water molecule for nucleophilic attack .
-
Transition states involve pentacoordinated aluminum fluoride (AlF₄⁻) or beryllium fluoride (BeF₃⁻) complexes, mimicking the phosphorylated intermediate during hydrolysis .
Isotope and Spectroscopic Studies
Time-resolved FTIR spectroscopy has revealed vibrational signatures of this compound in Ca²⁺-ATPase:
-
The P–O stretching vibrations of the phosphate group in E2P (this compound) are distinct from those in ATP, with weaker bridging P–O bonds compared to acetyl phosphate .
-
Isotopic labeling (e.g., ¹⁸O) confirmed the involvement of specific oxygen atoms in phosphorylation and hydrolysis .
Table 2: Key FTIR Bands for this compound
Vibration Mode | Wavenumber (cm⁻¹) | Assignment | Reference |
---|---|---|---|
Asymmetric P–O stretching | ~1130 | Terminal P–O bonds | |
Symmetric P–O stretching | ~1080 | Bridging P–O bond |
Biochemical Interactions
-
Magnesium Coordination : In Ca²⁺-ATPase, Mg²⁺ coordinates with the this compound group and active-site residues (e.g., Asp-703), stabilizing the transition state during hydrolysis .
-
Coupling to Conformational Changes : The hydrolysis of this compound drives structural rearrangements in the ATPase, including movements of transmembrane helices (M1–M4) that gate ion transport .
Pathway-Specific Reactions
In lysine biosynthesis , this compound is converted to aspartate-semialdehyde, a precursor for diaminopimelate and lysine . In homoserine biosynthesis , it is reduced to homoserine via NADPH-dependent reactions .
Table 3: Metabolic Pathways Involving this compound
Structural Dynamics in ATPases
Crystallographic studies of Ca²⁺-ATPase reveal:
-
In the E2P state , the TGES loop (residues 181–184) positions a catalytic water molecule for hydrolysis, while the this compound group is shielded by Gly-182 .
-
During the E1P → E2P transition , the phosphoryl group shifts by ~1 Å, enabling coupling between chemical reaction and ion gating .
This synthesis of experimental data highlights the versatility of this compound in biochemical systems, from metabolic pathways to energy-transducing enzymes. Its reactivity and structural interactions underscore its role as a transient yet indispensable intermediate in cellular processes.
Scientific Research Applications
Biochemical Pathways
L-Aspartyl-4-phosphate is involved in critical biosynthetic pathways, particularly in the synthesis of lysine and homoserine. These pathways are essential for amino acid metabolism and have implications in plant biology and microbial physiology.
Pathway | Description |
---|---|
Lysine Biosynthesis | Involves the conversion of aspartate to lysine through various intermediates. |
Homoserine Biosynthesis | Converts aspartate into homoserine, a precursor for several amino acids. |
Role in Enzyme Functionality
Aspartyl phosphate serves as a phosphoryl group donor in enzymatic reactions. For example, it is involved in the phosphorylation of response regulators in two-component signal transduction systems, which are crucial for cellular responses to environmental changes.
Case Study: Phosphorylation Mechanism
A study highlighted the phosphorylation of aspartate residues in response regulators, demonstrating how this compound facilitates the transition from inactive to active enzyme conformations. This mechanism is vital for signal transduction in bacteria, allowing them to adapt to fluctuating conditions .
Interaction with Proteins
Research has shown that this compound interacts with various proteins, influencing their activity and stability. The binding dynamics between this compound and proteins such as ATPases have been characterized using techniques like time-resolved infrared spectroscopy.
Protein | Interaction Type | Significance |
---|---|---|
Ca2+-ATPase | Phosphorylation | Essential for muscle contraction and cellular signaling. |
Response Regulators | Phosphorylation | Modulates gene expression and cellular responses. |
Synthetic Applications
This compound analogs have been developed as inhibitors for specific enzymes, such as aspartate semialdehyde dehydrogenase. These inhibitors can be utilized in drug development, particularly for targeting metabolic pathways in pathogens or cancer cells.
Case Study: Inhibition of Aspartate Semialdehyde Dehydrogenase
The synthesis of this compound analogs has led to the creation of effective inhibitors that disrupt the metabolic processes of certain bacteria, showcasing potential therapeutic applications .
Research Tools
This compound is also used as a tool in biochemical research to study phosphorylation processes and enzyme kinetics. Its ability to mimic phosphorylated states allows researchers to investigate the mechanisms of phosphorylation without altering the native protein structure.
Mechanism of Action
Phosphoaspartate exerts its effects through its role in phosphorylation and dephosphorylation reactions. The general mechanism involves the nucleophilic attack of an oxygen nucleophile on the phosphorus atom in the key phosphoaspartate residue. This reaction is crucial for the function of ATPases, phosphatases, β-phosphoglucomutase, and phosphonoacetaldehyde hydrolase enzymes .
Comparison with Similar Compounds
Comparison with Phosphate Analogs and Structural Mimics
Coordination Geometry and Enzymatic Mimicry
Phosphate analogs like BeF₃⁻, AlF₃, and vanadate are widely used to mimic aspartyl phosphate in crystallographic and functional studies (Table 1):
Key Insight : The coordination geometry of analogs dictates their functional mimicry, enabling researchers to trap enzymes in specific catalytic states.
Functional and Structural Comparisons
Enzymatic Roles and Mechanistic Divergence
- ASADH : Catalyzes the reductive dephosphorylation of this compound to aspartate semialdehyde. Arsenate substitutes for phosphate in ASADH but fails to support efficient catalysis due to altered redox properties .
- P-type ATPases : this compound formation in Ca²⁺-ATPases (e.g., Plasmodium yoelii Ca²⁺-ATPase) shares 42% sequence homology with mammalian counterparts, highlighting evolutionary conservation of the this compound motif .
- Two-component systems : Phosphorylated aspartate in response regulators (e.g., CheY) is hydrolyzed rapidly (t₁/₂: seconds), unlike stable analogs like BeF₃⁻ complexes .
Vibrational and Bond Properties
FTIR studies reveal similarities between this compound in Ca²⁺-ATPase and the model compound acetyl phosphate:
Biological Activity
Aspartyl phosphate is a significant biochemical compound involved in various cellular processes, particularly in signal transduction pathways. This article explores the biological activity of this compound, focusing on its role in bacterial sporulation, interactions with phosphatases, and implications in fungal infections.
Overview of this compound
This compound is formed through the phosphorylation of aspartate residues in proteins, primarily within two-component signal transduction systems. These systems are crucial for bacteria like Bacillus subtilis, where they help the organism adapt to environmental changes by regulating gene expression and cellular responses.
Role in Signal Transduction
In bacteria, this compound serves as an intermediate in the phosphorelay system. The phosphorylation state of response regulators, such as Spo0F, is critical for initiating sporulation. The dephosphorylation of Spo0F by this compound phosphatases, such as RapA and RapB, regulates this process:
- RapA and RapB : These enzymes specifically dephosphorylate Spo0F, effectively controlling the sporulation pathway. Their activity is influenced by various environmental signals and cellular states, allowing for a finely tuned response to stimuli .
The interaction between this compound and phosphatases involves several biochemical processes:
- Phosphorylation : Aspartate residues in proteins undergo phosphorylation to form this compound, which alters protein conformation and activity.
- Dephosphorylation : Phosphatases like RapA and RapB remove the phosphate group from this compound, returning the protein to its inactive state.
- Signal Integration : The balance between phosphorylation and dephosphorylation allows bacteria to integrate multiple signals effectively, ensuring appropriate responses to environmental changes.
Bacillus subtilis Sporulation
Research has demonstrated that the phosphatase activity of Rap proteins is essential for regulating sporulation in Bacillus subtilis. Mutants lacking these phosphatases exhibit uncontrolled sporulation due to persistent phosphorylation of Spo0F:
- Findings : In experiments with rapA and rapB null mutants, researchers observed a significant increase in sporulation frequency compared to wild-type strains. This underscores the importance of this compound in modulating developmental processes in bacteria .
Fungal Pathogenicity
Aspartyl proteinases (related to this compound) have been studied for their role in fungal infections, particularly in Candida albicans. The secreted aspartyl proteinases Sap1 and Sap2 contribute to tissue damage during vaginal candidiasis:
- Mechanism : These enzymes degrade host tissues, facilitating fungal invasion. Inhibition studies using pepstatin A demonstrated reduced tissue damage when these proteinases were inhibited, highlighting their pathogenic role .
Data Tables
Aspect | Details |
---|---|
Compound | This compound |
Key Functions | Regulates response regulators; involved in sporulation |
Enzymes Involved | RapA, RapB (phosphatases) |
Pathogens Studied | Candida albicans |
Impact on Host Tissue | Tissue damage via secreted proteinases |
Research Findings
- Dephosphorylation Mechanism : The interaction between this compound and its phosphatases is characterized by specific binding affinities and kinetic parameters that dictate the rate of dephosphorylation .
- Signal Regulation : this compound acts not only as a signaling molecule but also integrates various environmental inputs through complex regulatory networks involving multiple kinases and phosphatases .
Q & A
Basic Research Questions
Q. How can aspartyl phosphate be experimentally detected in proteins?
this compound can be identified using a combination of biochemical and spectroscopic techniques:
- Phosphate analogues : Beryllium trifluoride (BeF₃⁻) mimics this compound in response regulators (e.g., CheY, Spo0F), enabling structural stabilization for X-ray crystallography or NMR studies .
- FTIR spectroscopy : Monitors vibrational changes in this compound intermediates during enzymatic cycles, as demonstrated in studies of sarcoplasmic reticulum Ca²⁺-ATPase .
- Radioactive labeling : Incorporation of ³²P via ATP hydrolysis in kinase assays, followed by acid quenching to preserve the labile this compound bond .
Q. What is the role of this compound in bacterial two-component signaling systems?
In two-component systems, this compound acts as a transient signaling intermediate:
- Mechanism : Sensor kinases autophosphorylate histidine residues, transferring the phosphate to aspartate (Asp) on response regulators (e.g., NtrC, OmpR), activating downstream pathways .
- Functional validation : Site-directed mutagenesis of conserved Asp residues in receiver domains disrupts phosphotransfer, confirming their role in signal transduction .
Advanced Research Questions
Q. How can researchers address the instability of this compound in kinetic studies?
this compound’s short half-life (seconds to hours) requires specialized approaches:
- Rapid-freeze techniques : Quench reactions at millisecond timescales to capture transient intermediates .
- Phosphate analogues : BeF₃⁻ or aluminum fluoride (AlF₃) stabilize this compound-like conformations for structural analysis .
- Phosphatase inhibitors : Use pentapeptide inhibitors (e.g., targeting Spo0A in Bacillus subtilis) to block dephosphorylation during assays .
Q. What methodologies resolve contradictions in this compound-mediated ion transport mechanisms?
Conflicting models (e.g., in KdpFABC ATPase) arise from structural vs. functional
- Comparative structural biology : Combine X-ray crystallography (static snapshots) with cryo-EM (dynamic conformations) to map ion pathways .
- Functional mutagenesis : Alter key residues (e.g., Asp phosphorylation sites in P-type ATPases) to dissect transport steps .
- Isotope tracing : Track ⁴⁵Ca²⁺ flux in SERCA pumps to correlate this compound hydrolysis with ion release .
Q. How can this compound formation in amino acid biosynthesis pathways be quantified?
In the aspartate family pathway (Thr/Met/Ile biosynthesis):
- Enzymatic assays : Measure aspartokinase activity by coupling ATP consumption to NADH oxidation .
- Mass spectrometry : Detect this compound intermediates using high-resolution LC-MS/MS with stable isotope labeling .
Q. What advanced techniques analyze this compound interactions in ATPase catalytic cycles?
- Time-resolved FTIR : Captures real-time conformational changes during this compound formation/hydrolysis in SERCA .
- NMR spectroscopy : ¹H-¹⁵N HSQC spectra track BeF₃⁻-induced activation of response regulators (e.g., NtrC) .
Q. Data Analysis & Interpretation
Q. How should researchers address discrepancies in this compound half-life measurements across systems?
- Context-specific factors : Account for autophosphatase activity (e.g., in Spo0F) or auxiliary phosphatases (e.g., Rap proteins in sporulation) that accelerate hydrolysis .
- Buffer optimization : Adjust pH (acidic conditions stabilize this compound) and Mg²⁺ concentrations to mimic physiological states .
Q. What statistical approaches validate this compound quantification in phosphorylation assays?
Properties
IUPAC Name |
(2S)-2-amino-4-oxo-4-phosphonooxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8NO7P/c5-2(4(7)8)1-3(6)12-13(9,10)11/h2H,1,5H2,(H,7,8)(H2,9,10,11)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZNKTPIYKDIGG-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | L-Aspartyl-4-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012250 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22138-53-0 | |
Record name | β-Aspartyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22138-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Aspartyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022138530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Aspartyl-4-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012250 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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